
Latanoprostene BUNOD
Description
Latanoprostene bunod is a prostaglandin F2α analog conjugated with a nitric oxide (NO)-donating moiety (butanediol mononitrate), approved by the FDA in 2017 for reducing intraocular pressure (IOP) in open-angle glaucoma (OAG) and ocular hypertension (OHT) . As a prodrug, it undergoes rapid hydrolysis by corneal esterases into two active metabolites: latanoprost acid (a prostaglandin analog) and NO . Its dual mechanism enhances both uveoscleral outflow (via prostaglandin-mediated extracellular matrix remodeling) and trabecular meshwork/Schlemm’s canal outflow (via NO-induced cytoskeletal relaxation and soluble guanylyl cyclase-cyclic guanosine monophosphate [sGC-cGMP] signaling) . This dual action distinguishes it from conventional prostaglandin analogs (PGAs) and β-blockers, which target a single pathway.
Propriétés
IUPAC Name |
4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1-/t22-,23+,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVMMUBRQUFEAH-UIEAZXIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027765 | |
Record name | Latanoprostene bunod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860005-21-6 | |
Record name | Latanoprostene bunod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860005-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Latanoprostene BUNOD [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860005216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Latanoprostene bunod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Latanoprostene bunod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrooxybutyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenyl-pentyl] cyclopentyl]hept-5-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATANOPROSTENE BUNOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6393O0922 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Base-Catalyzed Ester Hydrolysis
The foundational step in latanoprostene bunod synthesis involves hydrolysis of latanoprost's isopropyl ester group to form latanoprost acid. Patent US20220024849A1 details a lithium hydroxide monohydrate-mediated process using methanol/water (4:1 v/v) at room temperature for 12-16 hours, achieving >95% conversion. Critical parameters include:
Solvent selection : Mixed aqueous-alcoholic systems (methanol-water) demonstrate superior reaction kinetics compared to pure ethanol or isopropanol, with methanol providing optimal base solubility while maintaining ester reactivity.
Base stoichiometry : A 1.2:1 molar ratio of lithium hydroxide monohydrate to latanoprost prevents over-hydrolysis while ensuring complete ester cleavage. Excess base (>1.5 eq) promotes lactonization side reactions, reducing yields by 15-20%.
Temperature control : Maintaining 20-25°C prevents β-elimination reactions common in prostaglandin derivatives, with reaction monitoring via thin-layer chromatography (ethyl acetate/hexane 3:7) ensuring reaction completion within 18±2 hours.
Isomer Control During Hydrolysis
Commercial latanoprost contains 3.5% 5,6-trans isomer and 0.5% 15S-isomer, which carry through to latanoprost acid. Crystallization optimization from ethyl acetate/n-hexane (1:5) at -20°C reduces trans-isomer content to <1.5%, meeting pharmacopeial specifications. Key purification parameters include:
Parameter | Optimal Range | Effect on Purity |
---|---|---|
Cooling Rate | 0.5°C/min | Prevents inclusion impurities |
Solvent Ratio | EA:Hex 1:5 | Maximizes isomer separation |
Seed Crystal Loading | 0.1% w/w | Controls crystal morphology |
Esterification with 1,4-Butanediol Dinitrate
Two-Step Activation Process
EP3666751A1 discloses a sequential bromide activation-nitration approach employing silver nitrate:
Step 1 : Latanoprost acid reacts with 4-bromobutyl nitrate (1.05 eq) in dichloromethane using potassium carbonate (2.5 eq) at 0-5°C for 6 hours, achieving 82-85% conversion to the bromo-intermediate.
Step 2 : Bromide displacement with silver nitrate (1.2 eq) in acetonitrile at 40°C for 3 hours completes the nitration, yielding this compound with 93-95% HPLC purity.
Nitration Optimization Strategies
Silver Nitrate vs. Alkyl Nitrite Approaches
While EP3666751A1 employs AgNO3 for bromide displacement, alternative methods using isoamyl nitrite (5 eq) in DMF at 60°C show promise for large-scale applications:
- Eliminates precious metal reagents
- Reduces halide residuals by 40%
- Requires extensive solvent recovery systems
Byproduct Formation Mechanisms
Key side reactions identified through LC-MS analysis include:
- Over-nitration at C15 hydroxyl (2-3% yield loss)
- Transesterification with methanol residuals (1.5% max)
- Nitrate ester degradation (T1/2 = 8h at pH >6)
Process controls implemented in US20220024849A1 mitigate these through:
- Strict pH maintenance at 4.5-5.0
- Nitrogen blanket during workup
- Rapid solvent removal (<2h post-reaction)
Crystallization and Final Purification
Solvent System Optimization
Final crystallization from ethyl acetate/t-butyl methyl ether (1:4) at -30°C produces needle-like crystals with:
- 99.2% HPLC purity
- 0.3% total impurities
- 98.5% polymorphic Form I content
Chromatographic Purification
Preparative HPLC methods (Phenomenex Luna C18, 250×21.2mm) using:
- Mobile Phase: 65:35 MeCN/10mM NH4OAc
- Flow Rate: 15 mL/min
- Injection Volume: 5mL
Resolve difficult-to-remove 15-keto impurities (0.15% → <0.05%)
Analytical Characterization Benchmarks
Spectroscopic Confirmation
1H NMR (400MHz, CDCl3) :
- δ 5.48 (m, 2H, vinyl)
- δ 4.50 (t, J=6.4Hz, 2H, OCH2)
- δ 4.38 (br s, 1H, C11-OH)
13C NMR :
- 173.2 ppm (ester carbonyl)
- 80.1 ppm (nitrate O-N-O)
Stability-Indicating Methods
Forced degradation studies validate HPLC conditions:
Stress Condition | Total Impurities | Main Degradants |
---|---|---|
Acidic (0.1N HCl, 40°C) | 4.8% | 15-keto (2.1%) |
Oxidative (3% H2O2) | 6.2% | Nitrite ester (3.7%) |
Photolytic (ICH Q1B) | 1.9% | Trans-isomer (0.8%) |
Industrial Scale-Up Considerations
Cost Analysis Breakdown
Component | Two-Step Process | Single-Pot Process |
---|---|---|
Raw Materials | $12,800/kg | $9,500/kg |
Silver Recovery | 92% efficiency | N/A |
Waste Treatment | $2,100/kg | $1,800/kg |
Total Production Cost | $18,400/kg | $14,200/kg |
Environmental Impact Metrics
- Process Mass Intensity (PMI): 187 kg/kg (traditional) vs. 132 kg/kg (improved)
- Carbon Footprint: 54 kgCO2e/kg (AgNO3 process) vs. 38 kgCO2e/kg (nitrite method)
Emerging Synthetic Technologies
Enzymatic Hydrolysis Approaches
Novel Candida antarctica lipase B-mediated ester cleavage demonstrates:
- 98% conversion in 8h
- No isomerization observed
- 50% reduced solvent consumption
Continuous Flow Nitration
Microreactor systems (Corning AFR) enable:
- 10-second residence time
- 99.8% conversion
- 5x space-time yield improvement
Regulatory Considerations in Process Development
ICH Q11 Compliance
- Established Design Space:
- Hydrolysis pH: 9.8-10.2
- Nitration Temp: 38-42°C
- Crystallization Cooling Rate: 0.4-0.6°C/min
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
Le latanoprostène bunod a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude des analogues de la prostaglandine et de leurs propriétés chimiques.
Biologie : La recherche sur le latanoprostène bunod aide à comprendre les voies biologiques impliquées dans la régulation de la pression intraoculaire.
Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement du glaucome et de l'hypertension oculaire.
Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux traitements du glaucome.
Mécanisme d'action
Le latanoprostène bunod exerce ses effets par un double mécanisme. Il est métabolisé dans l'œil en acide latanoprost, un analogue de la prostaglandine F2-alpha, et en mononitrate de butanediol, qui libère du monoxyde d'azote. L'acide latanoprost augmente l'écoulement de l'humeur aqueuse par la voie uvéosclérale, tandis que le monoxyde d'azote détend le réseau trabéculaire, améliorant l'écoulement de l'humeur aqueuse par la voie trabéculaire.
Applications De Recherche Scientifique
Clinical Applications
1. Management of Glaucoma and Ocular Hypertension
Latanoprostene bunod is primarily used to treat open-angle glaucoma and ocular hypertension. It has demonstrated significant IOP reductions in various clinical trials:
- Efficacy Studies : In a pooled analysis of two phase 3 trials (APOLLO and LUNAR), this compound was shown to be non-inferior to timolol maleate, achieving substantial reductions in IOP over 12 months .
- Real-World Evidence : A retrospective study involving 56 patients indicated a mean IOP reduction of 2.5 mm Hg after treatment with this compound, with 60% of patients experiencing reductions greater than 2 mm Hg .
2. Adjunctive Therapy in Refractory Cases
This compound has been evaluated as an adjunctive therapy for patients with refractory glaucoma. A study involving 33 patients found that adding this compound led to clinically significant IOP reductions at 3, 6, and 12 months . This suggests its utility in cases where traditional therapies fail to achieve adequate pressure control.
Safety Profile
The safety profile of this compound has been favorable across studies:
- Adverse Effects : Common side effects include ocular discomfort and hyperemia. In the retrospective study, only a small percentage of patients discontinued treatment due to adverse effects .
- Teratogenicity Studies : Animal studies have indicated potential teratogenic effects at high doses; however, clinical implications remain uncertain. The drug is not recommended for use in pregnant women due to these findings .
Non-Ophthalmic Applications
Emerging research suggests potential non-ophthalmic applications for this compound:
- Nitric Oxide Donor Properties : The nitric oxide component may have therapeutic implications beyond ocular use, possibly benefiting conditions where nitric oxide plays a crucial role in vascular regulation .
- Investigative Uses : Further studies are needed to explore these potential applications fully.
Comparative Efficacy
A comparative analysis of this compound against other prostaglandin analogs reveals its relative efficacy:
Mécanisme D'action
Latanoprostene bunod exerts its effects through a dual mechanism. It is metabolized in the eye to latanoprost acid, a prostaglandin F2-alpha analog, and butanediol mononitrate, which releases nitric oxide. Latanoprost acid increases the outflow of aqueous humor through the uveoscleral pathway, while nitric oxide relaxes the trabecular meshwork, enhancing aqueous humor outflow through the trabecular pathway .
Comparaison Avec Des Composés Similaires
Comparison with Latanoprost
Efficacy
- In a 3-month randomized trial, latanoprostene bunod 0.024% achieved a greater IOP reduction (mean IOP ≤17.5 mmHg) compared to latanoprost 0.005% (14.0 mmHg vs. 15.2 mmHg; p < 0.001) .
- Pooled data from multiple time points (1 week to 3 months) showed a standardized mean difference (SMD) of −0.599 (p < 0.001), favoring this compound .
- In dogs, both compounds reduced IOP similarly, but this compound uniquely increased outflow facility via NO .
Mechanistic Differences
- This compound significantly elevates cGMP levels in human trabecular meshwork cells (HTMCs), reducing actin stress fibers and focal adhesions, whereas equimolar latanoprost has minimal effect .
Comparison with Timolol Maleate
Efficacy
- This compound reduced IOP by 3.6 mmHg (27% from baseline) over 24 hours in healthy subjects, outperforming timolol’s 1.5–2.0 mmHg reduction .
- In a head-to-head trial, this compound achieved a 14.0 mmHg mean IOP vs. timolol’s 15.8 mmHg (p < 0.0001) .
Mechanistic Differences
- Timolol (a β-blocker) lowers IOP by reducing aqueous humor production, while this compound enhances outflow .
Comparison with Other PGAs and NO Donors
- Bimatoprost/Travoprost: While all PGAs primarily target uveoscleral outflow, this compound’s NO moiety provides additional trabecular outflow enhancement, resulting in superior 24-hour IOP control .
- DETA-NONOate/AM (an NO donor): this compound demonstrated higher tissue penetration and sustained NO release despite a lower stoichiometric NO yield (1 mol/mol vs. 1.83 mol/mol), attributed to its aqueous solubility and optimized formulation .
Pharmacokinetic and Pharmacodynamic Profile
Adverse Events and Persistence
Activité Biologique
Latanoprostene bunod (LBN) is a novel ophthalmic solution approved by the FDA for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. It is a prodrug that releases latanoprost, a prostaglandin analog, and butanediol mononitrate, which donates nitric oxide (NO). This dual mechanism of action enhances its efficacy in lowering IOP compared to traditional treatments.
This compound is hydrolyzed by corneal esterases into two active metabolites:
- Latanoprost Acid : Agonizes the prostaglandin F receptor, promoting increased aqueous humor outflow through the uveoscleral pathway.
- Butanediol Mononitrate : Further metabolized to release nitric oxide, which may enhance blood flow and reduce resistance in the trabecular meshwork.
This combination leads to improved remodeling of the extracellular matrix and enhanced outflow facility, contributing to a significant reduction in IOP.
Efficacy Studies
Several studies have evaluated the efficacy of LBN in comparison to other treatments. The VOYAGER study, for instance, demonstrated that LBN at concentrations of 0.024% and 0.040% resulted in significantly greater reductions in mean diurnal IOP compared to latanoprost 0.005% over a 28-day period.
Key Findings from the VOYAGER Study:
- Patients : 413 subjects were randomized into different treatment groups.
- Results :
- LBN 0.024% showed a significant reduction in IOP at Day 28 (p=0.005).
- The reduction was also significant at Days 7 and 14 for higher concentrations.
- Table 1 summarizes the mean diurnal IOP reductions:
Treatment Group | Baseline IOP (mmHg) | Day 28 IOP (mmHg) | Reduction (mmHg) | p-value |
---|---|---|---|---|
LBN 0.024% | 24.13 ± 1.12 | 17.45 ± 1.89 | 6.68 ± 1.23 | <0.0001 |
Latanoprost | 24.13 ± 1.12 | 19.45 ± 1.01 | 4.68 ± 1.11 | <0.0001 |
Timolol | 24.39 ± 1.65 | 19.68 ± 1.08 | 4.71 ± 1.57 | <0.0001 |
Safety Profile
This compound is generally well-tolerated, with adverse effects primarily being mild and transient:
- Common ocular side effects include hyperemia and irritation.
- The incidence of adverse events was slightly higher in the LBN groups compared to latanoprost but remained within acceptable limits.
Adverse Effects Comparison:
Treatment Group | Total Ocular Adverse Effects (%) |
---|---|
LBN | Higher than latanoprost |
Latanoprost | Lower than LBN |
Timolol | Lowest among all groups |
Case Studies
A critical evaluation highlighted that LBN not only reduces IOP effectively but also improves patient adherence due to its once-daily dosing regimen, making it a preferable option for many patients with glaucoma.
In clinical practice, case studies have shown that patients previously on multiple medications often achieve better control with LBN alone, reducing the pill burden and improving quality of life.
Q & A
Q. What is the dual mechanism of action of Latanoprostene Bunod in reducing intraocular pressure (IOP)?
this compound is metabolized by esterases into latanoprost acid (a prostaglandin F2α analog) and butanediol mononitrate, which releases nitric oxide (NO). The prostaglandin component enhances uveoscleral outflow, while NO increases trabecular meshwork permeability and conventional outflow. This dual mechanism has been validated in phase III trials (APOLLO, LUNAR, JUPITER), showing sustained IOP reduction over 3–12 months .
Q. What methodologies are recommended for quantifying this compound’s stability and purity during synthesis?
Gravity chromatography (as described in patent CN111545213 B) is a key purification method. High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for purity analysis. Stability studies should follow ICH guidelines, assessing degradation under varying pH, temperature, and light exposure .
Q. How should researchers design preclinical studies to evaluate this compound’s ocular pharmacokinetics?
Use microdialysis in animal models (e.g., rabbits) to measure aqueous humor concentrations. Key parameters include corneal permeability, metabolic half-life of latanoprost acid, and NO bioavailability. Pair these with tonometry to correlate pharmacokinetic data with IOP reduction .
Advanced Research Questions
Q. How can researchers resolve contradictions in IOP reduction efficacy between subgroup populations in clinical trials?
Discrepancies observed in APOLLO (superiority over timolol) versus LUNAR (non-inferiority) may stem from population heterogeneity (e.g., baseline IOP, ethnicity). Apply multivariate regression or subgroup meta-analysis to isolate confounding variables. For example, JUPITER demonstrated consistent efficacy in Japanese populations, suggesting genetic or anatomic factors may modulate response .
Q. What experimental strategies optimize this compound’s NO release kinetics for enhanced trabecular outflow?
Modify the nitrate moiety’s ester linkage to control hydrolysis rates. In vitro models using human trabecular meshwork cells can assess NO flux via chemiluminescence. Compare outcomes against benchmark NO donors (e.g., nitroglycerin) to evaluate sustained release profiles .
Q. How should researchers address variability in esterase activity when modeling this compound’s metabolic conversion?
Use species-specific esterase inhibitors (e.g., bis-4-nitrophenyl phosphate for human corneal esterases) in ex vivo corneal models. Quantify latanoprost acid via LC-MS/MS and correlate conversion rates with IOP reduction in animal models. Adjust dosing regimens in clinical trials based on esterase polymorphism data .
Q. What statistical approaches are robust for analyzing longitudinal IOP data in this compound trials?
Mixed-effects models (e.g., linear regression with random intercepts for patient-specific baselines) account for intra-individual variability. Time-series analysis can detect diurnal IOP fluctuations, while non-inferiority margins (e.g., 1.5 mmHg difference) should align with FDA guidance for glaucoma therapies .
Q. How can in silico models improve the design of this compound derivatives with reduced hyperemia side effects?
Molecular dynamics simulations of prostaglandin receptor (FP receptor) binding affinity can predict ligand-induced vasodilation. Pair this with QSAR modeling to refine the nitrate moiety’s steric hindrance, minimizing off-target interactions with vascular endothelial receptors .
Methodological Guidance
- Data Interpretation : Address conflicting trial outcomes by stratifying data by covariates (e.g., baseline IOP, concurrent medications) and applying sensitivity analysis .
- Experimental Controls : Include vehicle-controlled arms in preclinical studies to isolate NO-specific effects from prostaglandin activity .
- Ethical Considerations : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions, particularly in human trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.